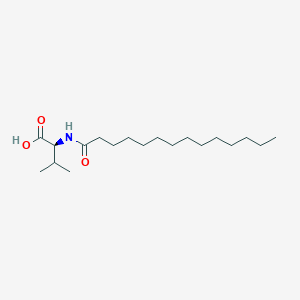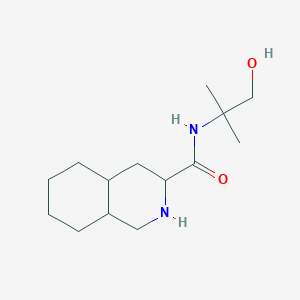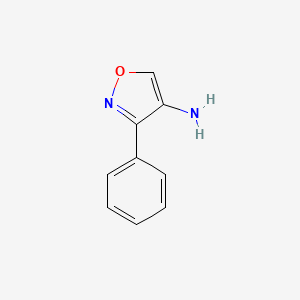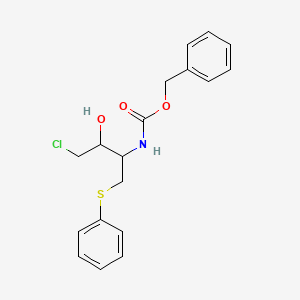
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionicAcid,N-HydroxysuccinimideEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is a chemical compound known for its utility in bioconjugation. This compound is primarily used to attach biotin to proteins and other molecules via a cleavable connector arm. The biotinylation process is crucial in various biochemical applications, including affinity purification and labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves multiple steps. The process typically starts with the preparation of biotinylated aminocaproic acid, which is then reacted with 4-hydroxyphenylpropionic acid. The final step involves the esterification of the product with N-hydroxysuccinimide under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The compound is often produced in a solid form and stored under inert atmosphere at low temperatures to maintain stability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group is reactive towards nucleophiles, allowing the biotin moiety to be transferred to various substrates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines and thiols. The reactions are typically carried out in organic solvents such as methanol or dimethyl sulfoxide (DMSO) under mild conditions to prevent degradation of the biotin moiety.
Major Products
The major products formed from these reactions are biotinylated proteins or other biomolecules. The biotin tag facilitates subsequent purification or detection steps in biochemical assays.
Scientific Research Applications
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is widely used in scientific research due to its ability to biotinylate proteins and other molecules. Its applications include:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Facilitates the study of protein-protein interactions through affinity purification.
Medicine: Used in diagnostic assays and therapeutic research to label and track biomolecules.
Industry: Employed in the production of biotinylated reagents for biochemical assays and diagnostic kits.
Mechanism of Action
The compound exerts its effects through the formation of a stable amide bond between the biotin moiety and the target molecule. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, allowing efficient transfer of the biotin tag. The biotinylated molecules can then interact with avidin or streptavidin, facilitating their detection or purification.
Comparison with Similar Compounds
Similar Compounds
Biotinyl-N-hydroxysuccinimide ester: Another biotinylation reagent with similar applications.
Biotinyl-3,6-dioxaoctanediamine: Used for biotinylation with a different linker structure.
Biotinyl-PEG-NHS ester: Utilizes polyethylene glycol (PEG) as a linker for biotinylation.
Uniqueness
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is unique due to its specific linker structure, which provides a balance between stability and reactivity. This makes it particularly suitable for applications requiring efficient and stable biotinylation.
Properties
Molecular Formula |
C28H36N4O8S |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |
InChI |
InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38) |
InChI Key |
XOQZGRUKPCANAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)

![6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)


![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)
![[3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate](/img/structure/B15124948.png)
![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
![7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B15124962.png)
![6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B15124963.png)




